3-(2,6-Dimethylphenyl)-2-oxazolidinone

Description

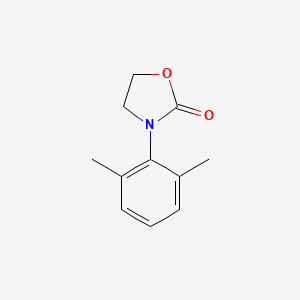

3-(2,6-Dimethylphenyl)-2-oxazolidinone is a heterocyclic compound featuring a 5-membered oxazolidinone ring (C₃H₅NO₂) substituted at the nitrogen (position 3) with a 2,6-dimethylphenyl group. The oxazolidinone core consists of an oxygen atom, a nitrogen atom, and a ketone group at position 2. Its molecular formula is inferred as C₁₁H₁₃NO₂ (molecular weight: ~191.23 g/mol), though exact physicochemical and biological data are unavailable .

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-(2,6-dimethylphenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-8-4-3-5-9(2)10(8)12-6-7-14-11(12)13/h3-5H,6-7H2,1-2H3 |

InChI Key |

NVCFZHXBAHRXHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCOC2=O |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Amino Alcohols with Dimethyl Carbonate (Catalyst-Free Method)

One of the most efficient and straightforward methods for synthesizing substituted 2-oxazolidinones, including 3-(2,6-dimethylphenyl)-2-oxazolidinone, is the reaction of β-amino alcohols with dimethyl carbonate under reflux conditions without a catalyst. This method is highlighted in US Patent US4933462A, which describes the preparation of 3-(substituted)-2-oxazolidinones by refluxing equimolar amounts of dimethyl carbonate and a β-amino alcohol, such as a dialkanolamine, at about 90 °C for approximately 12 hours. The reaction proceeds with high yield (≥90%) and purity without the need for catalysts or harsh conditions.

-

- Reactants: Dimethyl carbonate and β-amino alcohol (dialkanolamine derivative)

- Temperature: Reflux at ~90 °C initially, dropping to ~64 °C during reaction

- Time: ~12 hours

- Pressure: Atmospheric preferred

- Yield: ≥90%

- Advantages: Catalyst-free, high purity, simple workup

Mechanism:

The β-amino alcohol reacts with dimethyl carbonate to form the oxazolidinone ring via intramolecular cyclization, releasing methanol as a byproduct.Applicability:

This method is suitable for a variety of substituted β-amino alcohols, including those bearing 2,6-dimethylphenyl groups, making it a practical route for this compound synthesis.

| Parameter | Details |

|---|---|

| Reactants | Dimethyl carbonate, β-amino alcohol (e.g., 2,6-dimethylphenyl β-amino alcohol) |

| Reaction temperature | ~90 °C (reflux) |

| Reaction time | ~12 hours |

| Catalyst | None |

| Yield | ≥90% |

| Purity | High |

| Pressure | Atmospheric |

Carbon Dioxide Fixation with Aziridines or Propargylamines (Catalytic Methods)

Another advanced approach involves the use of carbon dioxide (CO₂) as a C1 building block to synthesize 2-oxazolidinones through catalytic cyclization of aziridines or propargylamines. According to a 2017 study published in ACS Catalysis, metal-catalyzed reactions (e.g., palladium complexes) under mild conditions (0.5–1 bar CO₂, 40–80 °C) enable the formation of alkylidene-oxazolidinones with high atom economy.

- Key features:

- Catalyst: Palladium complexes with indenediide ligands

- Solvent: Dimethyl sulfoxide (DMSO)

- Conditions: Mild temperature and pressure

- Mechanism: Metal-ligand cooperation facilitates nucleophilic attack and cyclization

- Proton shuttling and hydrogen bonding play significant roles in the catalytic cycle

While this method is highly efficient and environmentally friendly, its application to this compound specifically requires the availability of the corresponding propargylamine or aziridine precursor, which may be synthetically demanding.

| Parameter | Details |

|---|---|

| Reactants | Propargylamines or aziridines, CO₂ |

| Catalyst | Pd complexes with indenediide ligands |

| Solvent | DMSO |

| Temperature | 40–80 °C |

| Pressure | 0.5–1 bar CO₂ |

| Yield | High (not specified for target compound) |

| Advantages | Atom-economic, mild conditions, sustainable |

Stepwise Synthesis via Acylation and Cyclization (Literature Example for Related Oxazolidinones)

A synthetic route involving acylation of amino alcohol derivatives followed by cyclization has been reported for related oxazolidinones such as (S)-4-benzyl-3-propionyl-2-oxazolidinone. This method, described in CN103601695A, involves:

- Dissolution of amino acid derivatives in organic solvents

- Reduction and recrystallization steps

- Reaction with diethyl carbonate under microwave heating

- Subsequent acylation with acid chlorides at low temperature

Though this method is more complex and involves multiple steps and reagents, it offers stereochemical control and is suitable for industrial scale-up. However, its direct application to this compound synthesis is less straightforward and may require adaptation.

Comparative Summary of Preparation Methods

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalyst-free cyclization with dimethyl carbonate | β-amino alcohol + dimethyl carbonate | Reflux ~90 °C, 12 h, no catalyst | ≥90% | Simple, high purity, no catalyst | Requires suitable β-amino alcohol |

| CO₂ fixation with aziridines/propargylamines (Pd-catalyzed) | Aziridines/propargylamines + CO₂ | 40–80 °C, 0.5–1 bar CO₂, Pd catalyst | High (varies) | Atom-economic, mild, green chemistry | Requires specialized catalyst and precursors |

| Stepwise acylation and cyclization | Amino acid derivatives + diethyl carbonate + acid chlorides | Microwave heating, low temp acylation | Moderate to high | Stereochemical control, industrially scalable | Multi-step, complex procedure |

Research Findings and Notes

- The catalyst-free method using dimethyl carbonate and β-amino alcohols is particularly notable for its simplicity, high yield, and avoidance of catalysts, which reduces cost and purification steps.

- Metal-catalyzed CO₂ fixation methods represent a promising green chemistry approach but require careful ligand and catalyst design, as well as suitable substrates.

- The presence of 2,6-dimethyl substituents on the phenyl ring can influence the reactivity and sterics in the cyclization step, but literature indicates successful synthesis of similar 2,6-substituted phenyl oxazolidinones by the catalyst-free method.

- NMR characterization data from related compounds confirm the formation of the oxazolidinone ring and substitution patterns, supporting the structural integrity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-2-oxazolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-2-oxazolidinone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibitors and as a potential lead compound for drug development.

Industry: The compound can be used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2-oxazolidinone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Oxazolidinone vs. Thioxoimidazolidinone

The primary structural analogs are 2-thioxoimidazolidin-4-one derivatives (), which share the 2,6-dimethylphenyl substituent but differ in core heterocycles:

- Oxazolidinone: Contains a 5-membered ring with one oxygen and one nitrogen atom, along with a ketone at position 2.

- Thioxoimidazolidinone: Features a 5-membered ring with two nitrogen atoms and a thione (C=S) group at position 2, replacing the ketone oxygen with sulfur.

Key Implications :

- Solubility : Sulfur substitution may reduce polarity, enhancing lipophilicity and membrane permeability .

Substituent Variations

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Substituents | Key Features |

|---|---|---|---|---|---|

| 3-(2,6-Dimethylphenyl)-2-oxazolidinone | C₁₁H₁₃NO₂ | 191.23 | Oxazolidinone | 3-(2,6-Dimethylphenyl) | Ketone at C2, compact 5-membered ring |

| 3-(2,6-Dimethylphenyl)-1-ethyl-2-thioxo-imidazolidin-4-one | C₁₃H₁₇N₂S | 233.35 | Imidazolidinone (thioxo) | 3-(2,6-Dimethylphenyl), 1-Ethyl | Larger N1 substituent, thio substitution |

| 3-(2,6-Dimethylphenyl)-1-methyl-2-thioxo-imidazolidin-4-one | C₁₂H₁₅N₂S | 219.32 | Imidazolidinone (thioxo) | 3-(2,6-Dimethylphenyl), 1-Methyl | Smaller N1 substituent, enhanced stability |

Substituent Analysis :

- N1-Alkyl Groups: Ethyl or methyl groups at N1 (imidazolidinones) influence steric bulk and lipophilicity. Ethyl may prolong metabolic half-life compared to methyl.

- 2,6-Dimethylphenyl Group : Common to all compounds, this substituent provides steric hindrance and may enhance target selectivity by preventing off-target interactions .

Complex Heterocycles ()

The compound 3-(3-methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one (CAS 899213-30-0) features an 8-membered benzoxadiazocin ring. Key differences from the target compound include:

- Ring Size : Larger 8-membered ring with fused benzene, increasing conformational flexibility.

- Substituents: Methoxy and methyl groups at distinct positions, likely altering solubility and bioavailability. Limited data preclude direct functional comparisons, but the structural complexity suggests divergent applications .

Q & A

Basic: What are the common synthetic routes for 3-(2,6-Dimethylphenyl)-2-oxazolidinone, and what key reaction conditions influence yield?

Answer:

The synthesis typically involves a multi-step approach, starting with the condensation of 2,6-dimethylaniline with a carbonyl-containing precursor (e.g., chloroacetyl chloride) to form an intermediate amide. Subsequent cyclization under basic or acidic conditions generates the oxazolidinone ring . Key factors affecting yield include:

- Temperature control : Cyclization at 80–100°C minimizes side reactions.

- Catalyst selection : Use of K₂CO₃ or NaH for deprotonation enhances ring closure efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .

Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from impurities like unreacted aniline derivatives .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the oxazolidinone ring (e.g., carbonyl resonance at ~175 ppm) and aromatic substituents (2,6-dimethylphenyl protons as doublets at δ 6.8–7.2) .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₁₁H₁₃NO₂).

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) quantify purity (>95%) and detect trace impurities .

- X-ray crystallography : Single-crystal analysis with SHELXL refines bond angles and torsional strain in the oxazolidinone ring .

Basic: How can researchers identify and quantify common impurities in synthesized this compound batches?

Answer:

Common impurities include residual 2,6-dimethylaniline and incomplete cyclization products (e.g., open-chain amides). Methods for analysis:

- LC-MS/MS : Detects low-abundance impurities (limit of detection: 0.1%) via fragmentation patterns .

- GC-FID : Quantifies volatile impurities like unreacted aniline derivatives.

- NMR spiking experiments : Adding authentic standards of suspected impurities identifies overlapping signals .

Advanced: What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

Answer:

Byproducts arise from:

- Incomplete cyclization : Competing side reactions (e.g., hydrolysis of the intermediate amide under acidic conditions).

- Oxidative degradation : Exposure to air or light can oxidize the oxazolidinone ring to nitroso or nitrile derivatives .

- Steric hindrance : The 2,6-dimethyl groups on the phenyl ring slow nucleophilic attack during cyclization, favoring dimerization or oligomerization.

Mitigation strategies include inert atmosphere (N₂/Ar), controlled reagent addition rates, and using bulky bases (e.g., DBU) to enhance ring closure .

Advanced: How do computational models predict the reactivity and stability of this compound under varying conditions?

Answer:

- DFT calculations : Optimize geometries and predict reaction pathways (e.g., cyclization energy barriers ~25 kcal/mol). Solvent effects (PCM models) reveal stabilization in polar media .

- Molecular docking : Screens interactions with biological targets (e.g., fungal enzymes or cholesterol transporters) to rationalize bioactivity .

- MD simulations : Assess thermal stability by modeling bond vibrations and torsional strain in the oxazolidinone ring .

Advanced: What strategies reconcile contradictory bioactivity data across studies involving this compound derivatives?

Answer:

Contradictions may arise from:

- Structural analogs : Subtle changes (e.g., substitution at the oxazolidinone 5-position) drastically alter bioactivity. Compare analogs like metalaxyl (fungicidal) vs. cholesterol-modifying derivatives .

- Assay variability : Standardize in vitro conditions (e.g., pH, incubation time) and validate with orthogonal assays (e.g., MIC vs. time-kill curves for antimicrobial studies) .

- Metabolic stability : Differences in hepatic microsomal degradation across species can explain in vivo/in vitro discrepancies. Use LC-MS to track metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.